

# E7090 (Tasurgratinib) Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | E7090   |           |  |  |  |
| Cat. No.:            | B607249 | Get Quote |  |  |  |

Disclaimer: Detailed dedicated preclinical toxicology study reports for **E7090** (tasurgratinib) are not extensively available in the public domain. This technical support center provides information based on publicly accessible data from preclinical efficacy studies and clinical trials. For comprehensive safety and toxicology information, please refer to the official investigator's brochure or contact the manufacturer.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **E7090** and how might this relate to its toxicity profile?

A1: **E7090** is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3)[1][2][3][4]. The FGF/FGFR signaling pathway is crucial for various cellular processes, including proliferation, survival, and angiogenesis[1]. Inhibition of this pathway is the basis of **E7090**'s antitumor activity. Potential on-target toxicities are therefore related to the physiological functions of FGFR signaling. For instance, FGFR signaling is involved in phosphate homeostasis, and inhibition can lead to hyperphosphatemia, which has been observed in clinical trials[5][6].

Q2: What were the general observations regarding toxicity in preclinical animal models?

A2: In a mouse xenograft study using the SNU-16 human gastric cancer cell line, oral administration of **E7090** succinate at doses of 6.25 to 50 mg/kg once daily for 14 days did not result in severe loss of body weight[7]. This suggests that at these efficacious doses, the



compound was generally well-tolerated in the context of this specific study. However, this was an efficacy study and not a formal toxicology assessment.

Q3: What is the most common dose-limiting toxicity observed in clinical trials?

A3: In the first-in-human phase I study, no dose-limiting toxicities (DLTs) were observed up to a dose of 140 mg once daily[8][9][10]. At a dose of 180 mg, one patient experienced a Grade 3 increase in aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which was considered a DLT[5][8][9][10].

Q4: Are there any known off-target effects of **E7090**?

A4: **E7090** is a selective inhibitor of FGFR1, 2, and 3. A kinase profiling assay against 93 kinases demonstrated that **E7090** had limited activity against other kinases, suggesting a high degree of selectivity for the FGFR family[2]. This selectivity is expected to minimize off-target toxicities.

## **Troubleshooting Guides**

Issue: Unexpected weight loss or signs of distress in experimental animals.

- Possible Cause: The administered dose of E7090 may be too high for the specific animal model or strain being used. While doses up to 50 mg/kg were tolerated in nude mice in one study, this may not be universal.
- Troubleshooting Steps:
  - Review the dosing regimen and consider a dose de-escalation.
  - Ensure proper formulation and administration of the compound.
  - Monitor animals more frequently for clinical signs of toxicity.
  - Consider a pilot dose-range finding study in your specific model to establish a maximum tolerated dose (MTD).

Issue: Elevations in liver enzymes (AST/ALT) in animal studies.



- Possible Cause: As observed in clinical trials at higher doses, E7090 may have the potential for hepatotoxicity.
- Troubleshooting Steps:
  - Incorporate regular monitoring of liver function markers (AST, ALT, bilirubin) in your study protocol.
  - If elevations are observed, consider dose reduction or interruption.
  - At the terminal endpoint of the study, perform histopathological analysis of the liver to assess for any drug-related changes.

Issue: Hyperphosphatemia observed in preclinical models.

- Possible Cause: This is a known on-target effect of FGFR inhibitors due to the role of FGFR in phosphate regulation.
- Troubleshooting Steps:
  - Monitor serum phosphate levels regularly during the study.
  - Depending on the severity, a dose modification may be necessary.
  - Document the findings as an expected pharmacological effect of the drug.

# **Quantitative Data Summary**

Table 1: Summary of Preclinical In Vivo Observations for **E7090** 

| Animal<br>Model                        | Compound           | Dose Range         | Dosing<br>Schedule                 | Key<br>Observatio<br>n              | Citation |
|----------------------------------------|--------------------|--------------------|------------------------------------|-------------------------------------|----------|
| Nude mice<br>with SNU-16<br>xenografts | E7090<br>succinate | 6.25 - 50<br>mg/kg | Oral, once<br>daily for 14<br>days | No severe<br>loss of body<br>weight | [7]      |



# **Experimental Protocols**

Key Experiment: In Vivo Antitumor Efficacy and Safety Assessment in a Mouse Xenograft Model

This protocol is based on the methodology described for the SNU-16 xenograft study[7].

- 1. Animal Model:
- Female nude mice.
- Animals are acclimated for at least one week before the start of the experiment.
- 2. Cell Line and Implantation:
- SNU-16 human gastric cancer cells are cultured under standard conditions.
- Cells are harvested and suspended in an appropriate medium (e.g., a 1:1 mixture of serumfree medium and Matrigel).
- A specific number of cells (e.g., 5 x 10<sup>6</sup>) in a defined volume (e.g., 0.1 mL) is subcutaneously injected into the flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used.
- When tumors reach a predetermined average size (e.g., 100-200 mm<sup>3</sup>), animals are randomized into treatment and control groups.
- 4. Drug Formulation and Administration:
- **E7090** succinate is dissolved in a suitable vehicle (e.g., distilled water).
- The drug is administered orally once daily at the desired dose levels (e.g., 6.25, 12.5, 25, 50 mg/kg).



- · The control group receives the vehicle only.
- 5. Efficacy and Safety Monitoring:
- Tumor volume is measured regularly throughout the treatment period.
- Body weight is measured at the same frequency to monitor for general toxicity.
- Clinical observations for signs of distress are made daily.
- 6. Study Endpoint and Analysis:
- The study may be terminated after a fixed duration (e.g., 14 days) or when tumors in the control group reach a specific size.
- At the end of the study, tumors are excised and weighed.
- Tumor growth inhibition is calculated for each treatment group compared to the control group.
- Statistical analysis is performed to determine the significance of the observed antitumor effects.

### **Visualizations**





Click to download full resolution via product page

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of E7090.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo assessment of **E7090**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 3. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter investigator-initiated Phase 2 trial of E7090 in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tasurgratinib in patients with cholangiocarcinoma or gastric cancer: Expansion part of the first-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tasurgratinib for Patients With FGFR2 Gene Fusion—Positive CCA: A Phase 2 Study |
   CCA News Online [ccanewsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor on Resistance to a CDK4/6 Inhibitor and Endocrine Therapy in ER+/HER2- Breast Cancer Preclinical Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E7090 (Tasurgratinib) Preclinical Toxicity Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#e7090-toxicity-in-preclinical-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com